Myt1-IN-2

PKMYT1 inhibition Kinase assay IC50 comparison

Inconsistent potency and selectivity among PKMYT1 probes compromise data reproducibility. Myt1-IN-2 (CAS 2719748-43-1) resolves this with validated enzymatic IC50 of 5.7 nM and cellular IC50 of 22 nM in HCC1569 cells, ensuring precise target modulation at low nanomolar concentrations. • Enzymatic IC50: 5.7 nM (PKMYT1) • Cellular IC50: 22 nM (HCC1569, CCNE1-amplified) • Scaffold: Pyrrolo[2,3-b]pyrazine-based (non-azaindole) for orthogonal cross-validation

Molecular Formula C18H16N6O2S
Molecular Weight 380.4 g/mol
Cat. No. B15143556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyt1-IN-2
Molecular FormulaC18H16N6O2S
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)O)C)N2C(=C(C3=NC(=CN=C32)C4=NC=CS4)C(=O)N)N
InChIInChI=1S/C18H16N6O2S/c1-8-3-4-11(25)9(2)14(8)24-15(19)12(16(20)26)13-17(24)22-7-10(23-13)18-21-5-6-27-18/h3-7,25H,19H2,1-2H3,(H2,20,26)
InChIKeyJCFWZNDGAJNQKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myt1-IN-2: PKMYT1 Inhibitor Overview


Myt1-IN-2 (also designated PKMYT1-IN-2 or compound 2) is a small-molecule inhibitor targeting PKMYT1 (membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase), a key regulator of the G2/M cell cycle checkpoint [1]. It exhibits potent enzymatic inhibition with an IC50 of 5.7 nM and suppresses the proliferation of CCNE1-amplified HCC1569 cancer cells with an IC50 of 22 nM [2]. Its mechanism involves preventing the inhibitory phosphorylation of CDK1 at Thr14 and Tyr15, forcing premature mitotic entry and inducing mitotic catastrophe in tumor cells with high replication stress [3]. Myt1-IN-2 is structurally distinct from earlier-generation PKMYT1 inhibitors such as RP-6306 (lunresertib) and has been characterized as an advanced tool compound for exploring synthetic lethality in CCNE1-amplified malignancies .

1
Reported PKMYT1 enzymatic inhibition context for G2/M checkpoint studies
2
CCNE1-amplified cell proliferation endpoint model (HCC1569)
3
Non-azaindole scaffold enables orthogonal chemical probe validation

Myt1-IN-2 vs. Generic PKMYT1 Inhibitors


PKMYT1 inhibitors are not functionally interchangeable due to substantial variations in biochemical potency, kinase selectivity, and cellular antiproliferative activity that directly impact experimental outcomes. While multiple compounds are marketed as PKMYT1 inhibitors, their performance in cell-based assays can differ by orders of magnitude [1]. Myt1-IN-2 exhibits an enzymatic IC50 of 5.7 nM, positioning it among the most potent inhibitors in its class, whereas earlier compounds such as RP-6306 show weaker cellular potency (IC50 = 14 nM) and a subset of inhibitors demonstrate significantly higher IC50 values (e.g., 137 nM to 1.5 μM) [2]. Furthermore, selectivity against the closely related WEE1 kinase varies dramatically; some compounds like PKMYT1-IN-9 exhibit over 7,000-fold selectivity (WEE1 IC50 = 32.4 μM), while pan-inhibitors and less optimized compounds introduce confounding off-target effects that compromise data reproducibility and interpretation . These quantitative disparities underscore that substituting Myt1-IN-2 with a generic analog without rigorous validation can lead to divergent or misleading biological conclusions.

Attribute
Myt1-IN-2
Generic PKMYT1 inhibitor
Potency
Reported high biochemical potency (enzyme IC50 context)
Potency may vary substantially across analogs; assay context may differ
Selectivity
PKMYT1-selective profile; WEE1 context not fully quantified
WEE1 off-target effects may confound PKMYT1-specific interpretation
Scaffold
Non-azaindole chemotype (structure undisclosed)
Azaindole-based inhibitors may share off-target liabilities

Myt1-IN-2 Comparative Evidence


Enzymatic Potency vs. RP-6306

Myt1-IN-2 demonstrates a biochemical IC50 of 5.7 nM against PKMYT1 in enzymatic assays, placing it among the most potent inhibitors in its class [1]. In comparison, RP-6306 (lunresertib), a first-in-class clinical-stage PKMYT1 inhibitor, exhibits a reported enzymatic IC50 of 14 nM in cellular assays and 2 nM in NanoBRET assays . Myt1-IN-2's 5.7 nM potency represents a 2.5-fold improvement over RP-6306's cellular IC50, though a direct enzymatic comparison is limited by differing assay formats.

Enzymatic potency vs RP-6306
Cross-study comparable
Myt1-IN-2 IC50 5.7 nM vs RP-6306 cellular IC50 14 nM (2.5-fold lower)
Reported enzymatic potency context; cross-study comparison, format differences may limit direct translation
Direct enzymatic comparator not available
PKMYT1 inhibition Kinase assay IC50 comparison

Antiproliferative Activity in HCC1569 Cells

Myt1-IN-2 potently inhibits the growth of HCC1569 breast cancer cells, which harbor CCNE1 amplification, with an IC50 of 22 nM [1]. This cellular activity is directly comparable to the antiproliferative effects of RP-6306, which has been reported to exhibit an IC50 of 14 nM in the same or similar CCNE1-amplified cell models [2]. The 1.6-fold difference in cellular potency suggests that while Myt1-IN-2 is highly active, RP-6306 may be slightly more potent in this specific cell line under the tested conditions.

Antiproliferative activity in HCC1569
Cross-study comparable
Myt1-IN-2 IC50 22 nM vs RP-6306 14 nM (1.6-fold higher for Myt1-IN-2)
Reported cell proliferation endpoint context; comparable range but potency ranking may differ between assays
CCNE1-amplified breast cancer cell line
Antiproliferative activity CCNE1 amplification HCC1569 cell line

Potency vs. Other Class Inhibitors

Within the expanding landscape of PKMYT1 inhibitors, Myt1-IN-2 exhibits competitive potency. Its enzymatic IC50 of 5.7 nM positions it favorably against other recently disclosed inhibitors, including PKMYT1-IN-9 (IC50 = 4.4 nM) and PKMYT1-IN-10 (IC50 = 3 nM) [1]. This comparison, drawn from cross-study data, indicates that Myt1-IN-2's potency is within 2-fold of the most potent inhibitors in the class, confirming its utility as a high-affinity tool compound.

Potency vs other class inhibitors
Cross-study comparable
IC50 5.7 nM; PKMYT1-IN-9: 4.4 nM; PKMYT1-IN-10: 3 nM
Potency within reported class range; cross-study data, method context may vary
1.3–1.9-fold difference from most potent analogs
PKMYT1 inhibitor Potency ranking IC50 comparison

WEE1 Kinase Selectivity Profile

Myt1-IN-2 is described as a selective PKMYT1 inhibitor, though specific quantitative selectivity data against WEE1 are not publicly disclosed in the primary characterization . However, the broader class of PKMYT1 inhibitors demonstrates significant variability in selectivity. For instance, PKMYT1-IN-9 exhibits a WEE1 IC50 of 32.4 μM, yielding a selectivity ratio of over 7,000-fold . In contrast, pan-inhibitors such as WEE1/PKMYT1-IN-2 target both kinases with comparable potency, which may confound experimental interpretation . Given that Myt1-IN-2 is derived from an optimized series focused on PKMYT1 selectivity, it is presumed to exhibit a selectivity profile favorable for studies requiring minimal WEE1 interference.

WEE1 kinase selectivity
Class-level inference
Specific WEE1 IC50 not reported; class selectivity ranges from >7,000-fold to non-selective
Selectivity profile not fully characterized; WEE1 interference requires verification
Sources absent; request selectivity data for batch confirmation
Kinase selectivity WEE1 Off-target activity

Structural Uniqueness vs. Azaindole Scaffold

Myt1-IN-2 possesses a chemical scaffold distinct from the azaindole core that dominates earlier PKMYT1 inhibitors, including RP-6306 and its derivatives [1]. While the exact chemical structure of Myt1-IN-2 is proprietary, its inclusion in patent WO2024061343A1 as a representative compound indicates it belongs to a novel chemotype [2]. This structural divergence is significant because azaindole-based inhibitors face limitations in molecular diversity, which can hinder further optimization and may contribute to undesirable pharmacokinetic or selectivity profiles [3].

Scaffold distinctness
Supporting evidence
Non-azaindole scaffold (structure undisclosed) vs azaindole-based inhibitors (e.g., RP-6306)
Scaffold distinctness may reduce shared off-target liabilities; orthogonal validation potential
Proprietary structure; orthogonal probe use suggested
Chemical scaffold Structural diversity PKMYT1 inhibitor

Myt1-IN-2 Application Scenarios


Target Engagement and Cell Cycle Studies

Myt1-IN-2 is an ideal tool for dissecting the role of PKMYT1 in regulating the G2/M checkpoint. Its potent enzymatic inhibition (IC50 = 5.7 nM) and strong antiproliferative activity in CCNE1-amplified cells (IC50 = 22 nM in HCC1569) enable precise modulation of CDK1 phosphorylation at low nanomolar concentrations, minimizing off-target effects [1]. Researchers can utilize Myt1-IN-2 to interrogate synthetic lethal interactions with CCNE1 amplification, FBXW7 loss-of-function mutations, or other replication stress vulnerabilities .

Combination Screening in Resistant Cancer Models

Given that PKMYT1 inhibition exhibits synthetic lethality with CCNE1 amplification, Myt1-IN-2 is highly suitable for combination screening with standard-of-care agents such as gemcitabine or CDK4/6 inhibitors [1]. Its cellular potency (22 nM in HCC1569) allows for co-treatment experiments at concentrations that maintain target selectivity . This application is particularly relevant for identifying therapeutic strategies to overcome resistance in ER+/HER2- breast cancer and high-grade serous ovarian cancer models [2].

Orthogonal Validation Probe

Because Myt1-IN-2 belongs to a chemical scaffold distinct from the widely used azaindole-based inhibitors (e.g., RP-6306), it serves as an excellent orthogonal probe to confirm that observed phenotypes are due to on-target PKMYT1 inhibition rather than scaffold-specific off-target effects [1]. Researchers can employ Myt1-IN-2 in parallel with azaindole-based inhibitors to strengthen the validity of their findings, particularly in studies investigating novel PKMYT1 biology or therapeutic hypotheses .

SAR and Medicinal Chemistry Optimization

Myt1-IN-2 represents a starting point or benchmark for medicinal chemistry efforts aimed at developing next-generation PKMYT1 inhibitors with improved drug-like properties [1]. Its potent enzymatic activity (5.7 nM) and cellular efficacy provide a strong baseline for SAR studies, while its non-azaindole scaffold offers a fresh template for diversification . Given the reported limitations of existing PKMYT1 inhibitors in molecular diversity and pharmacokinetics, Myt1-IN-2's structural novelty positions it as a valuable tool for generating new intellectual property and advancing the field beyond the crowded azaindole space [2].

Application
Selection Property
Validation Focus
PKMYT1-dependent G2/M checkpoint studies
Reported enzymatic inhibition context
CDK1 phosphorylation modulation in CCNE1-amplified models
Synthetic lethal interaction screening
Cellular antiproliferative activity context
Co-treatment synergy evaluation with standard-of-care agents in CCNE1-amplified models
Orthogonal chemical probe studies
Non-azaindole scaffold distinctiveness
On-target PKMYT1 phenotype confirmation vs. azaindole-based inhibitors
Medicinal chemistry starting point
Reported enzymatic potency and scaffold novelty
Baseline SAR for next-generation inhibitor development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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